molecular formula C18H14ClFN4O3 B4106543 4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile

4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile

Cat. No. B4106543
M. Wt: 388.8 g/mol
InChI Key: ABDMNFLWVVCZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile is complex and involves the inhibition of several enzymes. It is believed to work by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of the enzyme's activity and the downstream effects that it produces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile are varied and depend on the specific enzyme that it is inhibiting. It has been found to have anti-inflammatory effects, as well as anti-tumor and anti-cancer effects. It has also been found to have effects on the central nervous system, including sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile is its potency as an enzyme inhibitor. It is effective at low concentrations, which makes it useful in a range of lab experiments. However, its potency can also be a limitation, as it can be difficult to control the concentration and ensure that it is not toxic to cells or tissues.

Future Directions

There are several future directions for research on 4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile. One area of research is the development of more specific inhibitors of individual enzymes. Another area of research is the development of new methods for delivering the compound to cells and tissues. Additionally, there is ongoing research into the potential therapeutic uses of the compound, including its use in the treatment of cancer and other diseases.

Scientific Research Applications

4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile is widely used in scientific research as a potent inhibitor of several enzymes. It has been found to be effective in inhibiting the activity of phosphodiesterase, which is involved in the regulation of intracellular cyclic nucleotide levels. It has also been found to inhibit the activity of several other enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase.

properties

IUPAC Name

4-[4-(2-chloro-6-nitrophenyl)piperazine-1-carbonyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3/c19-14-2-1-3-16(24(26)27)17(14)22-6-8-23(9-7-22)18(25)13-5-4-12(11-21)10-15(13)20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMNFLWVVCZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile
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4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile
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4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile
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4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile
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4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile

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